molecular formula C21H23NO5 B12420734 Tubulin inhibitor 19

Tubulin inhibitor 19

Cat. No.: B12420734
M. Wt: 369.4 g/mol
InChI Key: DNNFLEUAGIQALJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin Inhibitor 19 is a potent small-molecule compound that targets tubulin, a protein that forms the structural framework of microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy by inhibiting cell division and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 19 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the reaction of 4-acetamidophenacyl bromide with thiourea in ethanol under reflux conditions to yield an intermediate. This intermediate is then reacted with aldehydes in the presence of acetic acid and sodium triacetoxyborohydride in dichloroethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 19 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Tubulin Inhibitor 19 has a wide range of scientific research applications:

Mechanism of Action

Tubulin Inhibitor 19 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, disrupting the microtubule network within the cell. As a result, cell division is halted, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The inhibition of microtubule dynamics also affects intracellular transport and cell signaling pathways .

Comparison with Similar Compounds

Uniqueness of Tubulin Inhibitor 19: this compound is unique due to its high potency and ability to overcome multidrug resistance in cancer cells. Unlike some other tubulin inhibitors, it is metabolically stable and can be synthesized using relatively simple chemical reactions. Its unique binding mode and molecular structure make it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(E)-3-(6-methoxy-3a,7a-dihydro-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H23NO5/c1-24-15-6-7-16-13(12-22-17(16)11-15)5-8-18(23)14-9-19(25-2)21(27-4)20(10-14)26-3/h5-12,16-17,22H,1-4H3/b8-5+

InChI Key

DNNFLEUAGIQALJ-VMPITWQZSA-N

Isomeric SMILES

COC1=CC2C(C=C1)C(=CN2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC2C(C=C1)C(=CN2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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